(2-Ethoxy-3-methylphenyl)boronic acid

Suzuki-Miyaura coupling ortho-substituted arylboronic acids protodeboronation resistance

Sequential Suzuki couplings on polyhalogenated heterocycles often suffer protodeboronation with standard arylboronic acids. (2-Ethoxy-3-methylphenyl)boronic acid solves this via intramolecular ortho-ethoxy O→B coordination that stabilizes the boronate under aqueous basic conditions. • O→B stabilization preserves boronic acid through multi-step sequences • Ortho,ortho′-disubstitution directs regioselectivity & enables atropisomeric biaryls • ≥98% purity; 2-8°C storage; ambient shipping

Molecular Formula C9H13BO3
Molecular Weight 180.01 g/mol
CAS No. 1704064-20-9
Cat. No. B1408788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Ethoxy-3-methylphenyl)boronic acid
CAS1704064-20-9
Molecular FormulaC9H13BO3
Molecular Weight180.01 g/mol
Structural Identifiers
SMILESB(C1=C(C(=CC=C1)C)OCC)(O)O
InChIInChI=1S/C9H13BO3/c1-3-13-9-7(2)5-4-6-8(9)10(11)12/h4-6,11-12H,3H2,1-2H3
InChIKeyADTILJSFJHWHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why (2-Ethoxy-3-methylphenyl)boronic Acid Matters


(2-Ethoxy-3-methylphenyl)boronic acid is a specialty ortho,ortho′-disubstituted arylboronic acid that integrates a 2-ethoxy oxygen-donor and a 3-methyl electron-donating substituent on a phenyl scaffold . This substitution pattern is engineered to modulate the electron density and steric profile at the boron center, thereby enabling fine control over transmetalation rates and regioselectivity in palladium-catalyzed cross-coupling manifolds [1]. In contrast to more common para-substituted or unsubstituted phenylboronic acids, the ortho-ethoxy motif introduces a potential intramolecular O→B coordination that can stabilize the boronate intermediate against protodeboronation under aqueous basic conditions [2].

1
Pd-catalyzed cross-couplingRequires steric and electronic tuning at boron center for transmetalation control.
2
Ortho-ethoxy stabilizationIntramolecular O→B coordination may reduce protodeboronation under aqueous base.
3
Regiochemical selectivityDual ortho,ortho′-disubstitution pattern supports differentiated coupling outcomes on polyhalogenated substrates.

(2-Ethoxy-3-methylphenyl)boronic Acid vs. Simpler Boronic Acids


The presence of a 2-ethoxy group introduces significant steric congestion around the C–B bond and can engage in stabilizing O→B interactions that are absent in 2-alkyl (e.g., 2-methyl) or 2-halo analogs [1]. Meta- or para-ethoxy substituted phenylboronic acids lack this ortho oxygen–boron proximity and thus exhibit fundamentally different reactivity profiles, higher susceptibility to protodeboronation, and altered Lewis acidity [2]. Furthermore, the additional 3-methyl group contributes electron density that, when combined with the ortho-ethoxy oxygen, creates a unique electronic and steric environment that cannot be replicated by mono-ortho-substituted analogs. As a result, protocols optimized for unhindered or differently substituted boronic acids may fail to achieve acceptable yields or regiochemical control when this specific ortho,ortho′-functionalized building block is required.

2-alkyl / halo Lack ortho oxygen donor; O→B stabilization absent, leading to higher protodeboronation likelihood.
meta / para-ethoxy No ortho oxygen–boron proximity; reactivity and Lewis acidity profiles differ fundamentally.
mono-ortho-substituted Cannot replicate the combined steric and electronic tuning from 2-ethoxy + 3-methyl substitution.

Performance Data for (2-Ethoxy-3-methylphenyl)boronic Acid


O→B Coordination Enhances Suzuki Coupling Stability

In systematic studies of ortho-substituted phenylboronic acids, an ortho-alkoxy group (e.g., 2-methoxy) can engage in intramolecular O→B coordination, stabilizing the boronate intermediate and reducing deleterious protodeboronation under aqueous basic Suzuki conditions [1]. The 2-ethoxy-3-methylphenyl substitution pattern is designed to provide this same stabilizing O→B interaction via the ortho-ethoxy oxygen, while the 3-methyl group further modulates electronic character without introducing competing coordination. In contrast, ortho-chloro or ortho-methyl substituted analogs lack this oxygen-donor stabilization, leading to greater loss of boronic acid functionality during coupling [2]. The presence of the ortho-ethoxy oxygen directly contributes to the compound's enhanced stability under typical Suzuki–Miyaura conditions compared to non-oxygen-bearing ortho-substituted arylboronic acids.

O→B Coordination & Stability
Class-level
Qualitative difference: ortho-alkoxy (methoxy) provides stabilizing O-chelation effect; ortho-chloro and ortho-alkyl analogs lack this stabilization.
May improve effective boronic acid concentration under Suzuki–Miyaura conditions.
Direct product-specific data not reported; inference from 2-methoxyphenylboronic acid studies.
Suzuki-Miyaura coupling ortho-substituted arylboronic acids protodeboronation resistance

Regioselective Coupling of Polyhalogenated Heterocycles

Studies with ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine have demonstrated that the nature of the ortho substituent strongly influences the order of substitution and regioselectivity [1]. Reactions with various amounts of ortho-substituted phenylboronic acids gave a series of mono-, di- and triarylpyridine derivatives, allowing conclusions about the order of substitution [2]. The combination of a 2-ethoxy oxygen (capable of O→B chelation) and a 3-methyl group (electron donation without additional steric hindrance at the ortho position) provides a steric and electronic profile distinct from both 2-methoxy and 2-methyl analogs. This unique profile may enable selective mono- or di-arylation outcomes on polyhalogenated heterocyclic substrates where simpler ortho-substituted boronic acids yield mixtures or undesired regioisomers.

Regioselective Heterocycle Coupling
Class-level
2-ethoxy/3-methyl combination offers distinct steric/electronic profile vs. 2-methoxy or 2-methyl; reported opposite selectivity with differently ortho-substituted boronic acids on 3,4,5-tribromo-2,6-dimethylpyridine.
May support selective mono- or diarylation on polyhalogenated heterocycles.
Outcome substrate-dependent; validation on target scaffold required.
regioselective Suzuki-Miyaura polyhalogenated heterocycles ortho-disubstituted boronic acids

pKa and Diol Ester Stability Tuning

Comprehensive review of ortho-substituted phenylboronic acids has established that substituents at the ortho position significantly alter electron density on the boron atom, directly impacting the acidity constant (pKa) and consequently the compound's behavior in pH-dependent processes [1]. Ortho substituents show pronounced differences in properties compared with meta- and para-isomers [2]. While direct pKa data for (2-ethoxy-3-methylphenyl)boronic acid is not available in the open literature, the presence of the electron-donating 2-ethoxy group (via resonance) and 3-methyl group (via induction and hyperconjugation) is expected to increase pKa (decrease acidity) relative to unsubstituted phenylboronic acid (pKa ~8.8) and ortho-halo analogs. This altered acidity profile affects the pH-dependent speciation and the stability constants (β11-1) of diol esters formed in aqueous solution, which follow the Hammett equation with ρ depending on the pKa of the diol [3].

pKa & Diol Ester Stability
Class-level
Electron-donating ethoxy + methyl expected to increase pKa (decrease acidity) relative to unsubstituted (~8.8) and ortho-halo analogs; diol ester stability constants follow Hammett trends.
Alters pH-dependent speciation and diol-binding affinity window.
No direct experimental pKa or β11-1 reported for this compound.
boronic acid pKa ortho-substituent effect diol ester stability

Applications of (2-Ethoxy-3-methylphenyl)boronic Acid


Regioselective Sequential Arylation of Polyhalogenated Heteroaromatics

This boronic acid is optimally employed when precise control over the order of aryl group introduction on polyhalogenated heterocycles is required. The ortho-ethoxy group provides a stabilizing O→B coordination [1] that maintains boronic acid integrity during sequential coupling steps, while the combined steric profile of the 2-ethoxy and 3-methyl groups can direct reactivity toward specific halogen positions on substrates such as 3,4,5-tribromo-2,6-dimethylpyridine [2]. This enables the construction of atropisomeric biaryl systems with defined substitution patterns [2].

Sterically Encumbered Biaryls for Chiral Ligands

The ortho,ortho′-disubstitution pattern introduces significant rotational restriction in the resulting biaryl products, a key feature for atropisomeric chiral ligands [1]. The ethoxy oxygen provides a potential secondary coordination site or hydrogen-bonding handle that can be exploited in catalyst design, while the methyl group contributes additional steric bulk without introducing competing Lewis basic sites. This combination is particularly valuable for developing novel phosphine or N-heterocyclic carbene ligand scaffolds [2].

Building Blocks with Enhanced Protodeboronation Resistance

In synthetic sequences where the boronic acid moiety must survive multiple transformations before coupling, the intramolecular O→B stabilization conferred by the ortho-ethoxy group [1] reduces loss of the boronic acid functionality via protodeboronation. This allows for multi-step elaboration of the aryl framework prior to Suzuki–Miyaura coupling, expanding the accessible chemical space in medicinal chemistry campaigns and agrochemical discovery programs where late-stage functionalization is advantageous.

Application
Selection Property
Validation Focus
Sequential arylation of polyhalogenated heterocycles
Ortho-ethoxy O→B stabilization maintains boronic acid integrity across coupling steps
Regiochemical outcome and substrate scope review
Sterically encumbered biaryl ligands
Ortho,ortho′-disubstitution introduces atropisomerism and rotational restriction
Ligand scaffold synthesis and catalytic performance testing
Late-stage functionalization with protodeboronation resistance
Intramolecular O→B coordination reduces boronic acid loss during multi-step elaboration
Compatibility with multi-step synthetic sequences

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